molecular formula C11H12ClN3OS B2596018 N-allyl-2-(3-chlorobenzoyl)hydrazinecarbothioamide CAS No. 15944-95-3

N-allyl-2-(3-chlorobenzoyl)hydrazinecarbothioamide

Cat. No.: B2596018
CAS No.: 15944-95-3
M. Wt: 269.75
InChI Key: QQXADVDJRUITGL-UHFFFAOYSA-N
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Description

N-allyl-2-(3-chlorobenzoyl)hydrazinecarbothioamide: is an organic compound with the molecular formula C₁₁H₁₂ClN₃OS. This compound is characterized by the presence of an allyl group, a chlorobenzoyl group, and a hydrazinecarbothioamide moiety. It is primarily used in research settings and has various applications in chemistry and biology.

Scientific Research Applications

Chemistry: N-allyl-2-(3-chlorobenzoyl)hydrazinecarbothioamide is used as a building block in organic synthesis

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

Medicine: While not widely used in clinical settings, this compound is explored for its potential therapeutic applications. Studies focus on its efficacy and safety in preclinical models.

Industry: In industrial research, the compound is used to develop new materials and chemical processes. Its unique structure makes it a valuable tool for studying reaction mechanisms and developing new synthetic methodologies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-allyl-2-(3-chlorobenzoyl)hydrazinecarbothioamide typically involves the reaction of 3-chlorobenzoyl chloride with N-allylthiosemicarbazide. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to yield the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the compound is generally produced in small quantities for research purposes. The synthesis process involves standard organic synthesis techniques, including purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-allyl-2-(3-chlorobenzoyl)hydrazinecarbothioamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorobenzoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed:

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound, often leading to the formation of amines or alcohols.

    Substitution: Substituted derivatives where the chlorobenzoyl group is replaced by other functional groups.

Mechanism of Action

The mechanism of action of N-allyl-2-(3-chlorobenzoyl)hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context. For example, in antimicrobial studies, it may inhibit bacterial enzymes, while in anticancer research, it could interfere with cell signaling pathways.

Comparison with Similar Compounds

    N-allyl-2-(3-bromobenzoyl)hydrazinecarbothioamide: Similar structure with a bromine atom instead of chlorine.

    N-allyl-2-(3-fluorobenzoyl)hydrazinecarbothioamide: Contains a fluorine atom in place of chlorine.

    N-allyl-2-(3-methylbenzoyl)hydrazinecarbothioamide: Features a methyl group instead of chlorine.

Uniqueness: N-allyl-2-(3-chlorobenzoyl)hydrazinecarbothioamide is unique due to the presence of the chlorobenzoyl group, which imparts specific chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interactions with biological targets, making it distinct from its analogs with different substituents.

Properties

IUPAC Name

1-[(3-chlorobenzoyl)amino]-3-prop-2-enylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3OS/c1-2-6-13-11(17)15-14-10(16)8-4-3-5-9(12)7-8/h2-5,7H,1,6H2,(H,14,16)(H2,13,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQXADVDJRUITGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)NNC(=O)C1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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